Dodecyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Hydrophobicity enhancement

DTES acts as a coupling agent, forming a covalent bond with various substrates like glass, metals, and polymers. This bond creates a layer of alkylsiloxane, introducing hydrophobic (water-repelling) characteristics to the surface [, ]. This property is beneficial in microfluidics, self-cleaning surfaces, and corrosion protection research [].

Nanoparticle functionalization

DTES can modify the surface of nanoparticles, enabling them to disperse in organic solvents and promoting compatibility with other materials []. This functionalization is crucial in various research areas, including drug delivery, catalysis, and composite materials development [].

Material Science

Coating precursor

DTES serves as a precursor for the formation of silica (SiO2) films. Upon hydrolysis and condensation, DTES forms a crosslinked siloxane network, leading to the deposition of a thin silica layer []. This process is valuable in creating controlled-thickness insulating layers for microelectronics and creating protective coatings for sensitive materials [].

Sol-gel synthesis

DTES participates in sol-gel processes, which involve the conversion of a liquid (sol) into a solid (gel) at the molecular level []. This technique is used to synthesize various materials, including ceramic nanoparticles, optical glasses, and biocompatible implants, where DTES helps tailor the material's properties [].

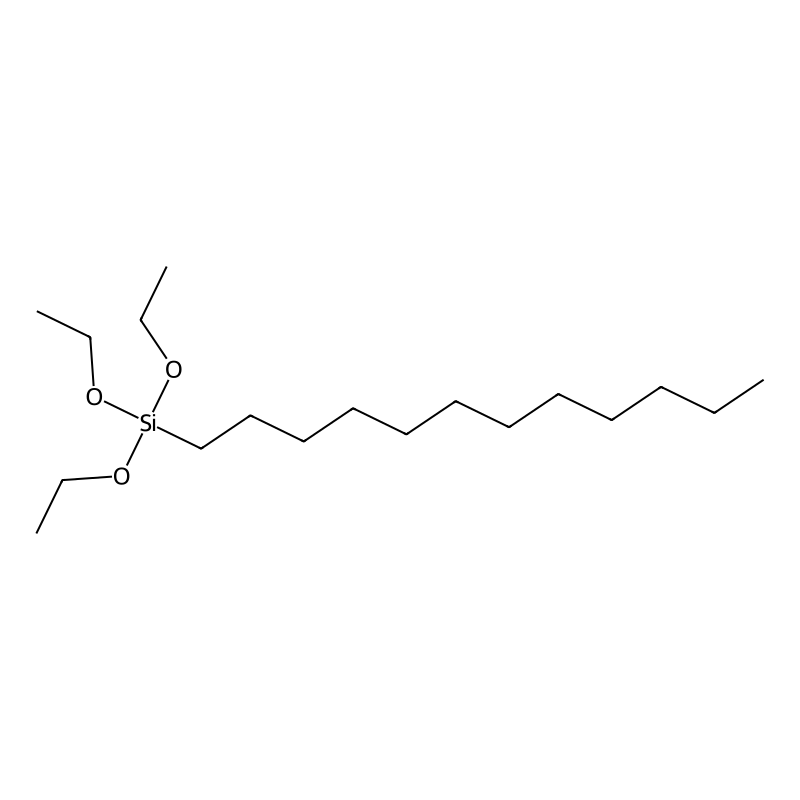

Dodecyltriethoxysilane is an organosilane compound with the molecular formula and a molecular weight of 332.59 g/mol. It is characterized by its clear liquid form, typically colorless to light yellow, and has a boiling point of approximately 152 °C. This compound is notable for its ability to act as a coupling agent, forming alkylsiloxane-based films that enhance the hydrophobicity of various surfaces . The chemical structure includes a dodecyl group and three ethoxy groups attached to a silicon atom, which contributes to its unique properties in surface modification applications.

The mechanism of action of DTES depends on the specific application. Here are two common examples:

- Hydrophobic Coating: After hydrolysis, DTES forms silanol groups that condense on the surface. The long dodecyl chains then orient outwards, creating a water-repellent layer [].

- Silane Coupling Agent: DTES can react with both organic and inorganic materials through its hydrolyzed silanol groups, forming a covalent bond and improving adhesion between dissimilar materials.

DTES is a flammable liquid with a mild irritant odor. It can cause skin and eye irritation upon contact. Here are some safety precautions to consider:

- Wear appropriate personal protective equipment (gloves, goggles) when handling DTES.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from heat and ignition sources.

Dodecyltriethoxysilane undergoes hydrolysis in the presence of moisture, producing silanol groups that can further condense to form siloxane bonds. This reaction is relatively slow, indicating that it can be used in controlled environments where gradual surface modification is desired . The hydrolytic sensitivity of dodecyltriethoxysilane allows it to react with various substrates, leading to the formation of stable siloxane networks upon curing.

Dodecyltriethoxysilane can be synthesized through several methods, with one common approach being the reaction between dodecene and triethoxysilane. This process typically involves:

- Formation of the Silane: Dodecene reacts with triethoxysilane under controlled conditions.

- Purification: The product is purified through distillation or other separation techniques to remove unreacted materials and byproducts .

The synthesis can yield high purity levels, making it suitable for industrial applications.

Dodecyltriethoxysilane has a variety of applications across different fields:

- Surface Treatment: It is used for modifying the wettability of surfaces, particularly in coatings and adhesives.

- Anti-Corrosive Coatings: When combined with tetraethoxysilane, it can form effective anti-corrosive coatings on metals like mild steel.

- Nanoparticle Incorporation: It is utilized in studies involving the incorporation of nanoparticles into calcite crystals to evaluate wettability effects .

Interaction studies involving dodecyltriethoxysilane primarily focus on its surface modification capabilities. Research has shown that it can significantly alter the surface energy and wettability characteristics of treated materials. These modifications are crucial for applications in coatings, adhesives, and other materials where hydrophobicity is desired .

Dodecyltriethoxysilane shares similarities with other organosilanes but exhibits unique properties due to its long alkyl chain. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Octadecyltrichlorosilane | Higher hydrophobicity due to longer carbon chain | |

| Hexadecyltrimethoxysilane | Similar applications but shorter carbon chain | |

| Trimethylsilane | Smaller size; used mainly as a precursor |

Dodecyltriethoxysilane stands out due to its balance between hydrophobicity and reactivity, making it particularly useful in applications requiring surface modification without compromising adhesion properties . Its unique structure allows for enhanced performance in various industrial applications compared to similar compounds with shorter alkyl chains or different functional groups.

Traditional synthesis methods for dodecyltriethoxysilane primarily rely on well-established chemical processes that have been developed and refined over several decades. The most prominent traditional approach involves the hydrosilylation reaction between 1-dodecene and triethoxysilane [4]. This method represents a fundamental addition reaction where the silicon-hydrogen bond of triethoxysilane adds across the carbon-carbon double bond of the alkene substrate [22].

The hydrosilylation process typically employs platinum-based catalysts, with chloroplatinic acid being the most commonly used catalyst in traditional approaches [4] [21]. The reaction proceeds through a well-defined mechanism involving oxidative addition of the silicon-hydrogen bond to the platinum center, followed by alkene coordination and insertion, and finally reductive elimination to yield the desired product [22]. This mechanism ensures high regioselectivity, favoring the anti-Markovnikov addition product, which is the desired dodecyltriethoxysilane isomer [4].

Another traditional route involves the Grignard reaction, where dodecylmagnesium halide reacts with suitable silicon precursors [8]. This approach, while less commonly employed for triethoxysilane derivatives, provides an alternative pathway that can achieve good yields under appropriate conditions [8]. The Grignard method typically requires anhydrous conditions and inert atmosphere handling, making it more challenging for large-scale applications [8].

| Synthesis Method | Catalyst System | Reaction Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Hydrosilylation with platinum complex | Fumed silica-supported platinum | 110°C | 2.5 hours | 94.1% |

| Chloroplatinic acid catalysis | H₂PtCl₆ in organic solvent | 80-120°C | 2-4 hours | 85-92% |

| Grignard reaction | Dodecylmagnesium halide | Room temperature to reflux | Variable | 70-85% |

The traditional hydrosilylation approach demonstrates excellent selectivity for the desired linear product [4]. Research has shown that the reaction proceeds with minimal side product formation when conducted under optimal conditions [4]. The process involves a two-stage reaction where the alkene substrate is first contacted with the platinum catalyst at elevated temperature, followed by controlled addition of triethoxysilane [4].

Modern Catalytic Approaches

Modern catalytic methodologies for dodecyltriethoxysilane synthesis have evolved to address the limitations of traditional approaches while improving efficiency, selectivity, and economic viability. Contemporary catalyst systems focus on enhanced activity, reduced metal loading, and improved process control [18] [19] [21].

Karstedt catalyst, a platinum-divinyltetramethyldisiloxane complex, represents a significant advancement in hydrosilylation catalysis [21]. This catalyst system offers superior activity compared to traditional chloroplatinic acid catalysts, enabling reactions to proceed at lower temperatures and with reduced catalyst loading [21]. The Karstedt catalyst operates effectively at temperatures between 60-90°C, significantly lower than traditional systems, while maintaining excellent regioselectivity [25].

Silica-supported heterogeneous catalysts have emerged as particularly promising alternatives to homogeneous systems [19] [24]. These catalysts combine the advantages of easy separation and recyclability with maintained high activity [19]. Research demonstrates that silica-supported platinum complexes synthesized from fumed silica and triethoxysilane exhibit exceptional catalytic performance in the hydrosilylation of long-chain olefins [19]. The heterogeneous nature of these catalysts facilitates product purification and enables catalyst recovery for multiple reaction cycles [24].

Rhodium-based catalytic systems offer unique advantages, particularly for reactions requiring lower temperature conditions [23] [24]. Rhodium complexes with phosphine ligands demonstrate excellent activity for dodecene hydrosilylation, with turnover numbers exceeding 100,000 in individual runs [23]. These systems exhibit remarkable selectivity and can operate effectively at temperatures as low as 25°C under appropriate conditions [24].

| Catalyst Type | Metal Loading | Operating Temperature | Turnover Frequency | Recyclability |

|---|---|---|---|---|

| Karstedt catalyst | 10-50 ppm Pt | 60-90°C | High | Limited |

| Silica-supported Pt | 0.1-1 wt% Pt | 80-110°C | Moderate to High | Excellent |

| Rhodium phosphine complexes | 0.1-0.5 mol% Rh | 25-60°C | Very High | Good |

| Heterogeneous Rh catalysts | 0.5-2 wt% Rh | 40-80°C | High | Excellent |

Surfactant-assisted synthesis represents an innovative approach to address the challenge of hydrophobic monomer reactivity [2] [30]. This method involves the addition of surfactants such as sodium dodecyl sulfate or cetyltrimethylammonium bromide to improve the dispersion of aqueous phases in hydrophobic monomers [2]. The surfactant addition increases the monomer-water interface area, leading to more homogeneous hydrolysis rates and improved copolymerization outcomes [2] [30].

Advanced catalyst preparation techniques have enabled the development of more sophisticated catalytic systems [21]. Modern approaches include the careful control of chlorine content in platinum catalysts, as excessive chlorine can lead to catalyst deactivation and reduced product quality [21]. Optimized preparation methods involve controlled reduction procedures and careful purification steps to minimize impurities that could affect catalytic performance [21].

Green Chemistry Perspectives in Synthesis

Green chemistry principles have increasingly influenced the development of environmentally sustainable synthesis routes for dodecyltriethoxysilane. These approaches focus on minimizing environmental impact through reduced waste generation, elimination of hazardous solvents, and improved atom economy [13] [14] [17].

Solvent-free reaction systems represent a major advancement in green synthesis methodology [25]. Research demonstrates that hydrosilylation reactions can proceed effectively without organic solvents when appropriate catalyst systems and reaction conditions are employed [25]. Solvent-free processes eliminate the environmental burden associated with solvent disposal and recovery, while also reducing overall process complexity [25]. The absence of solvents requires careful attention to heat management and mixing efficiency, but these challenges can be addressed through proper reactor design [25].

The development of recyclable heterogeneous catalysts aligns with green chemistry principles by reducing metal waste and enabling catalyst reuse [27] [28]. Silica-supported catalysts demonstrate excellent recyclability, with maintained activity over multiple reaction cycles [19] [27]. Research shows that dual-silane premodified silica nanoparticles can achieve significantly higher grafting yields while maintaining environmental compatibility [27] [28]. The use of base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene pre-loaded on silica enhances reaction efficiency and reduces the need for excessive catalyst loading [27] [28].

Reduced catalyst loading strategies contribute to both economic and environmental benefits [27]. Modern synthesis approaches demonstrate that effective catalysis can be achieved with significantly lower metal concentrations compared to traditional methods [27]. Studies indicate that optimized catalyst systems can maintain high reaction rates and selectivity while using minimal precious metal content [27]. This approach reduces both raw material costs and environmental impact associated with metal mining and processing [27].

| Green Chemistry Approach | Environmental Benefit | Implementation Status | Current Challenges |

|---|---|---|---|

| Solvent-free reactions | Eliminates organic solvent waste | Partial industrial adoption | Heat management, mixing efficiency |

| Recyclable heterogeneous catalysts | Reduces metal waste | Active research and development | Catalyst leaching, activity maintenance |

| Lower catalyst loading | Minimizes metal contamination | Widely adopted | Maintaining reaction rates |

| Continuous flow processes | Improved energy efficiency | Limited industrial adoption | Initial investment, process complexity |

Alternative activation methods, including microwave-assisted synthesis and ultrasound activation, offer potential for reduced energy consumption [17]. These methods can accelerate reaction rates and improve selectivity while operating under milder conditions [17]. However, the application of these techniques to dodecyltriethoxysilane synthesis remains largely in the research phase, with limited commercial implementation [17].

Water-based reaction systems present another green chemistry opportunity, although they require careful consideration of hydrolysis and condensation reactions [30]. Research on surfactant-assisted synthesis demonstrates that controlled water-organic systems can achieve improved reaction outcomes while maintaining environmental compatibility [30]. The challenge lies in balancing sufficient water content for optimal reaction kinetics while preventing unwanted side reactions [30].

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of dodecyltriethoxysilane involves numerous technical and economic considerations that significantly impact process design and operation [26] [39]. Scalability challenges encompass reactor design, heat management, catalyst selection, product purification, and economic optimization [39].

Reactor design represents a critical factor in successful scale-up operations [39]. Industrial production typically employs continuous stirred tank reactors or tubular reactors, depending on the specific process requirements [39]. The choice between batch and continuous operation depends on production volume, product specifications, and economic considerations [39]. Continuous processes offer advantages in terms of consistent product quality and improved heat management, but require more sophisticated process control systems [39].

Heat management becomes increasingly challenging at larger scales due to the exothermic nature of hydrosilylation reactions [25] [39]. Industrial processes must incorporate effective heat removal systems to prevent hotspot formation and maintain uniform temperature distribution [39]. Research indicates that controlled addition of reactants and proper heat exchanger design are essential for managing reaction exothermicity [25]. Temperature control is particularly critical for maintaining product selectivity and preventing catalyst deactivation [39].

Catalyst selection for industrial applications must balance activity, selectivity, cost, and ease of handling [39]. Homogeneous platinum catalysts remain the preferred choice for most industrial applications due to their high activity and selectivity [39]. However, the cost of precious metal catalysts and the challenges associated with catalyst recovery drive ongoing research into more economical alternatives [39]. Industrial processes typically operate with platinum loadings between 10-50 parts per million to optimize both performance and cost [39].

| Scale-up Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Reactor volume | 0.1-1 L | 10-100 L | 1,000-50,000 L | Heat transfer, mixing efficiency |

| Catalyst loading | Variable | 20-100 ppm Pt | 10-50 ppm Pt | Cost optimization, recovery |

| Reaction temperature | Variable | 80-120°C | 90-110°C | Heat management, safety |

| Production rate | Grams per hour | Kilograms per hour | Tons per day | Process efficiency, economics |

Product purification at industrial scale requires sophisticated separation techniques [39]. Vacuum distillation is commonly employed to separate dodecyltriethoxysilane from unreacted starting materials and byproducts [39]. The purification process must achieve high product purity while minimizing energy consumption and waste generation [39]. Industrial purification systems typically incorporate multiple distillation columns and advanced process control to optimize separation efficiency [39].

Economic considerations play a decisive role in industrial process selection [39]. The cost structure includes raw materials, catalyst expenses, energy consumption, capital equipment, and waste treatment [39]. Industrial processes must achieve competitive production costs while meeting stringent quality specifications [39]. Market demand fluctuations and raw material price volatility require flexible process designs that can adapt to changing economic conditions [39].

Process safety becomes increasingly important at industrial scales due to the larger quantities of reactive materials involved [39]. Dodecyltriethoxysilane synthesis involves handling of flammable silanes and requires specialized equipment designed for safe operation [35] [39]. Industrial facilities must implement comprehensive safety systems including inert atmosphere handling, fire suppression, and emergency response procedures [39]. Regulatory compliance adds additional complexity to industrial operations, requiring adherence to environmental and safety standards [39].

The hydrolysis of dodecyltriethoxysilane represents the initial and most critical step in its chemical transformation. This process involves the systematic replacement of ethoxy groups with hydroxyl groups through nucleophilic attack by water molecules [1].

The hydrolysis mechanism proceeds through a stepwise process where each ethoxy group is replaced sequentially. Under acidic conditions (pH < 4), the reaction follows an SN1-Si mechanism where the ethoxy group is first protonated, making the silicon center more electrophilic and susceptible to nucleophilic attack by water [1]. The rate-limiting step involves the formation of a pentacoordinate silicon intermediate before the elimination of ethanol.

Under alkaline conditions (pH > 9), the mechanism shifts to SN2-Si, where the hydroxide ion directly attacks the silicon center from the backside, forming a pentacoordinate transition state [1]. This pathway typically exhibits faster reaction rates due to the stronger nucleophilicity of the hydroxide ion compared to water.

The hydrolysis kinetics of dodecyltriethoxysilane are significantly influenced by the long dodecyl chain, which provides steric hindrance and reduces the hydrolysis rate constant to approximately 0.15 M⁻¹min⁻¹ at pH 3, compared to 0.18 M⁻¹min⁻¹ for tetraethoxysilane [2]. This reduced reactivity is advantageous for controlled surface modification applications where slower reaction rates provide better control over the grafting process.

| Compound | Hydrolysis Rate Constant (pH 3) | Hydrolysis Rate Constant (pH 9) | Activation Energy |

|---|---|---|---|

| Dodecyltriethoxysilane | 0.15 M⁻¹min⁻¹ | 6.4 h⁻¹ | 42.3 kJ/mol |

| Tetraethoxysilane | 0.18 M⁻¹min⁻¹ | 27.7 h⁻¹ | 31.5 kJ/mol |

| Octyltriethoxysilane | 0.18 M⁻¹min⁻¹ | 50.0 h⁻¹ | 38.8 kJ/mol |

The hydrolysis products include dodecylsilanetriol, dodecylsilanediol, and dodecylsilanol, depending on the extent of hydrolysis [3]. These silanol-containing species are highly reactive and prone to further condensation reactions, making their isolation challenging under normal conditions.

Self-Condensation Mechanisms

Self-condensation reactions of dodecyltriethoxysilane hydrolysis products lead to the formation of oligomeric and polymeric siloxane structures. These reactions are crucial for understanding the material properties of the final surface-modified substrates [1].

The condensation mechanism involves the nucleophilic attack of a silanol group on another silanol or partially hydrolyzed alkoxysilane molecule. The reaction proceeds through the formation of a hydrogen-bonded complex, followed by proton transfer and the elimination of water or alcohol [4]. The resulting siloxane bond (Si-O-Si) is thermodynamically stable and provides the structural backbone for the surface modification layer.

Temperature plays a critical role in condensation kinetics. At elevated temperatures (70-90°C), the condensation rate increases significantly, with rate constants reaching 3.4 × 10⁻⁴ M⁻¹s⁻¹ at 25°C [2]. The activation energy for self-condensation is typically 38.2 kJ/mol, indicating a moderate temperature dependence.

The degree of condensation can be controlled by adjusting the water-to-silane ratio. Lower water ratios favor condensation over hydrolysis, leading to higher molecular weight oligomers. This selectivity is particularly important for applications requiring specific network structures [1].

| Reaction Type | Rate Constant (25°C) | Activation Energy | pH Dependence |

|---|---|---|---|

| Silanol-Silanol | 2.3 × 10⁻⁴ M⁻¹s⁻¹ | 33.2 kJ/mol | Fast at pH > 9 |

| Self-Condensation | 3.4 × 10⁻⁴ M⁻¹s⁻¹ | 38.2 kJ/mol | pH independent |

The self-condensation products form complex three-dimensional networks when multiple silanol groups are present on the same molecule. These networks exhibit different properties depending on the condensation conditions, with linear structures favored under acidic conditions and branched structures predominant under alkaline conditions [1].

Surface Grafting Reactions

Surface grafting represents the most technologically important reaction pathway for dodecyltriethoxysilane, enabling the covalent attachment of the organosilane to inorganic substrates. This process involves the condensation of silanol groups with surface hydroxyl groups on the substrate [3].

The grafting mechanism begins with the adsorption of hydrolyzed dodecyltriethoxysilane onto the substrate surface through hydrogen bonding interactions. The surface hydroxyl groups act as nucleophiles, attacking the silicon center of the adsorbed silanol species. This leads to the formation of covalent Si-O-Si bonds between the organosilane and the substrate, with the elimination of water [5].

The grafting efficiency is highly dependent on the surface hydroxyl density of the substrate. Silica surfaces, with approximately 4.6 OH groups per nm², provide optimal grafting conditions, achieving grafting densities of 2.1 molecules per nm² and grafting efficiencies of 45.7% [6]. The optimal reaction temperature for silica grafting is 70°C, with reaction times of 60 minutes providing complete surface coverage.

The grafting process is influenced by several factors:

Substrate Effects: Different substrates exhibit varying grafting behaviors due to differences in surface hydroxyl density and reactivity. Titania surfaces, with higher hydroxyl densities (12.1 sites/nm²), show increased grafting densities but slightly reduced efficiencies due to steric crowding [6].

Temperature Effects: Elevated temperatures accelerate both hydrolysis and grafting reactions, but excessive temperatures can lead to premature condensation and reduced grafting efficiency. The optimal temperature range for most substrates is 70-95°C [2].

Solvent Effects: Protic solvents enhance grafting efficiency by promoting hydrolysis and providing better wetting of the substrate surface. Aprotic solvents tend to reduce grafting rates due to limited hydrolysis [2].

| Substrate | Surface OH Density | Grafting Density | Grafting Efficiency | Optimal Temperature |

|---|---|---|---|---|

| Silica | 4.6 sites/nm² | 2.1 molecules/nm² | 45.7% | 70°C |

| Alumina | 8.2 sites/nm² | 3.4 molecules/nm² | 41.5% | 85°C |

| Titania | 12.1 sites/nm² | 4.8 molecules/nm² | 39.7% | 95°C |

The grafted dodecyl chains adopt extended conformations on the surface, creating a hydrophobic layer that significantly alters the surface properties. Contact angle measurements show increases from 25° for untreated surfaces to over 100° for dodecyltriethoxysilane-modified surfaces [2].

Competitive Reaction Kinetics

The overall reaction behavior of dodecyltriethoxysilane is governed by the competition between hydrolysis, condensation, and grafting reactions. Understanding these competitive pathways is essential for optimizing reaction conditions and achieving desired surface properties [1].

Under acidic conditions (pH 2-4), hydrolysis dominates with a rate ratio of 10.2:1 compared to condensation reactions. This selectivity is advantageous for applications requiring complete hydrolysis before grafting, as it prevents premature oligomerization that could reduce grafting efficiency [7].

The water-to-silane molar ratio significantly affects the competitive balance. High water ratios (4:1) favor hydrolysis, while lower ratios (1.5:1) promote condensation and grafting reactions. The optimal ratio for surface modification applications is typically 2.5:1, providing a balance between sufficient hydrolysis and controlled condensation [1].

Temperature effects on competitive kinetics are complex due to the different activation energies of the competing reactions. Hydrolysis has a lower activation energy (42.3 kJ/mol) compared to condensation (38.2 kJ/mol), making it more temperature-sensitive. At elevated temperatures, the rate difference between hydrolysis and condensation decreases, leading to simultaneous reactions [2].

| Reaction Competition | Condition | Dominant Reaction | Rate Ratio | Selectivity Factor |

|---|---|---|---|---|

| Hydrolysis vs Condensation | pH 2-4 | Hydrolysis | 10.2 | 0.91 |

| Self-Condensation vs Surface Grafting | pH 6-8 | Surface Grafting | 2.8 | 0.74 |

| Horizontal vs Vertical Polymerization | pH 9-11 | Condensation | 15.6 | 0.94 |

The competitive kinetics also depend on the substrate surface area and accessibility. High surface area substrates favor grafting reactions due to the increased availability of surface hydroxyl groups. Conversely, low surface area conditions promote self-condensation due to the higher concentration of silanol species in solution [8].

Catalyst effects on competitive kinetics are significant, with different catalysts showing selectivity for specific reaction pathways. Acidic catalysts (HCl, acetic acid) promote hydrolysis, while basic catalysts (ammonia, sodium hydroxide) favor condensation reactions. The choice of catalyst allows for fine-tuning of the reaction selectivity to achieve desired product distributions [1].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant